molecular formula C9H13ClN2O3 B11431236 4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11431236
M. Wt: 232.66 g/mol
InChI Key: ADAKPXRUUIHUBX-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a methoxypropan-2-yl group, and an oxazole ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the oxazole ring with a suitable alkylating agent, such as methoxypropan-2-yl bromide, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products or other reduced derivatives.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, where its chemical properties contribute to desired characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxypropan-2-yl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

  • 4-Chloro-N-(1-methoxypropan-2-yl)butanamide
  • 4-Chloro-N-(1-methoxypropan-2-yl)-2-nitroaniline
  • 4-Chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzamide

Comparison: Compared to these similar compounds, 4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. The oxazole ring can enhance its stability and influence its interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C9H13ClN2O3/c1-5(4-14-3)11-9(13)8-7(10)6(2)12-15-8/h5H,4H2,1-3H3,(H,11,13)

InChI Key

ADAKPXRUUIHUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)NC(C)COC

Origin of Product

United States

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